2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino) compounds have been a subject of interest in the synthesis of various chemical compounds. For instance, a study by Le and Goodnow (2004) discussed the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid (Le & Goodnow, 2004). Additionally, Gioeli and Chattopadhyaya (1982) highlighted the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group to protect hydroxy-groups in the synthesis of an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).
Biological and Medical Research
In the field of biochemistry and medical research, these compounds find several applications. A study conducted in 2010 by Morales et al. demonstrated the use of a fluorene derivative in bioimaging, specifically targeting integrin for imaging using two-photon fluorescence microscopy (Morales et al., 2010). Schmidt et al. (1992) synthesized enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups, which are significant in peptide synthesis (Schmidt et al., 1992).
Photophysical Properties and Materials Science
The photophysical properties of fluorene derivatives have been extensively studied. For example, Athira, Meerakrishna, and Shanmugam (2020) synthesized blue emissive functionalized fluorene derivatives, indicating potential applications in materials science and light-emitting devices (Athira, Meerakrishna, & Shanmugam, 2020).
Mechanism of Action
Target of Action
The primary target of EN300-6478874 is Nectin-4 , a cell adhesion molecule expressed in a variety of human cancers . Nectin-4 plays a crucial role in tumor growth and metastasis, making it an attractive target for cancer therapy .
Mode of Action
EN300-6478874 is an antibody-drug conjugate (ADC) . It comprises a Nectin-4 directed human immunoglobulin G1 (IgG1) antibody and a microtubule-disrupting agent, monomethyl auristatin E (MMAE) . The antibody connects to the MMAE through a protease-cleavable linker . This ADC binds to Nectin-4 on the surface of cancer cells, gets internalized, and releases the cytotoxic MMAE inside the cell .
Biochemical Pathways
The released MMAE binds to tubulin, disrupting the microtubule network within the cell . This disruption inhibits cell division and leads to cell death . The overall effect is a reduction in tumor growth.
Pharmacokinetics
It’s known that following the drug administration, oxidation of the n-nitrosamine species by cytochrome p450 leads to downstream production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases .
Result of Action
The molecular effect of EN300-6478874 is the disruption of the microtubule network within the cell, leading to cell death . On a cellular level, this results in a reduction in tumor growth .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-20-9-10-23-19(25-20)11-18(21(27)28)24-22(29)30-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,24,29)(H,27,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETVPSRFBVZTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CC(=O)N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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